Cas no 2247103-47-3 ((4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride)

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride is a specialized sulfonylating reagent featuring a rigid bicyclic framework, which enhances its reactivity and selectivity in organic synthesis. The 2-oxabicyclo[2.2.2]octane scaffold provides steric and electronic control, making it useful for introducing sulfonyl groups under mild conditions. Its methanesulfonyl chloride moiety is highly reactive toward nucleophiles, enabling efficient derivatization of alcohols, amines, and other functional groups. The 4-methyl substitution further modulates reactivity and solubility. This compound is particularly valuable in medicinal chemistry and materials science for constructing sulfonamide or sulfonate linkages with precision. Its stability and defined structure make it a reliable intermediate for high-value synthetic applications.
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride structure
2247103-47-3 structure
Product Name:(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
CAS No:2247103-47-3
MF:C9H15ClO3S
MW:238.731600999832
CID:6012618
PubChem ID:138040813
Update Time:2025-06-13

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
    • EN300-6490142
    • (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
    • 2247103-47-3
    • Inchi: 1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3
    • InChI Key: RGJMEDRAUHVUSO-UHFFFAOYSA-N
    • SMILES: ClS(CC12CCC(C)(CO1)CC2)(=O)=O

Computed Properties

  • Exact Mass: 238.0430432g/mol
  • Monoisotopic Mass: 238.0430432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.8Ų

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride Pricemore >>

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Additional information on (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride

Introduction to (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride (CAS No. 2247103-47-3)

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride, CAS No. 2247103-47-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility in synthetic chemistry as intermediates for the preparation of various bioactive molecules.

The structural framework of this compound features a bicyclic system, specifically a bicyclo[2.2.2]octane ring, which is substituted with a methanesulfonyl chloride group at the 1-position and a methyl group at the 4-position. The presence of the oxabicyclo structure introduces rigidity and specific spatial orientation, which can be exploited in the design of novel molecular entities with tailored biological activities. This structural motif has been increasingly explored in medicinal chemistry for its potential to enhance binding affinity and selectivity in drug-like molecules.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such bicyclic scaffolds in drug discovery. Studies have demonstrated that the rigid bicyclo[2.2.2]octane core can mimic natural product structures, providing a scaffold for designing compounds with improved pharmacokinetic properties. The incorporation of a sulfonyl chloride group further enhances the synthetic utility of this compound, allowing for facile introduction of various functional groups through nucleophilic substitution reactions.

In the context of modern drug development, sulfonyl chlorides are particularly valuable due to their ability to serve as versatile intermediates in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. For instance, sulfonamides have been widely used in the treatment of bacterial infections, diabetes, and other metabolic disorders. The compound (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride can be a key building block in constructing novel sulfonamide derivatives with enhanced therapeutic efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The unique structural features of the bicyclo[2.2.2]octane ring can be leveraged to design molecules that interact specifically with target enzymes, thereby modulating their activity. This has been particularly relevant in the search for new antiviral and anticancer agents, where enzyme inhibition plays a crucial role in disrupting pathogenic processes.

Recent research has also explored the use of this compound as a precursor in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The sulfonyl chloride functionality allows for easy coupling with amino acids or other nucleophiles, facilitating the construction of complex peptidomimetic structures.

The synthetic versatility of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride has also been recognized in materials science applications. For example, it can be used to functionalize polymers or surfaces with reactive sulfonyl chloride groups, enabling further chemical modifications and tailoring of material properties for specific applications such as drug delivery systems or biosensors.

In conclusion, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride (CAS No. 2247103-47-3) represents a promising compound with diverse applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials.

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